molecular formula C11H14FNO B1388380 N-[(3-fluoro-4-methoxyphenyl)methyl]cyclopropanamine CAS No. 1094353-65-7

N-[(3-fluoro-4-methoxyphenyl)methyl]cyclopropanamine

Cat. No.: B1388380
CAS No.: 1094353-65-7
M. Wt: 195.23 g/mol
InChI Key: GAEWCNZNYCHWRT-UHFFFAOYSA-N
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Description

N-[(3-fluoro-4-methoxyphenyl)methyl]cyclopropanamine is an organic compound characterized by the presence of a cyclopropane ring attached to an amine group, with a 3-fluoro-4-methoxyphenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-fluoro-4-methoxyphenyl)methyl]cyclopropanamine typically involves the reaction of 3-fluoro-4-methoxybenzyl chloride with cyclopropanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[(3-fluoro-4-methoxyphenyl)methyl]cyclopropanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(3-fluoro-4-methoxyphenyl)methyl]cyclopropanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3-fluoro-4-methoxyphenyl)methyl]cyclopropanamine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amine and phenyl groups. These interactions can modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-fluoro-4-methoxyphenyl)methyl]cyclopropanamine is unique due to the presence of both a fluoro and a methoxy group on the phenyl ring, which can influence its reactivity and biological activity. The cyclopropane ring also imparts rigidity to the molecule, potentially affecting its interaction with biological targets .

Properties

IUPAC Name

N-[(3-fluoro-4-methoxyphenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c1-14-11-5-2-8(6-10(11)12)7-13-9-3-4-9/h2,5-6,9,13H,3-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAEWCNZNYCHWRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2CC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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